1-(Allyloxy)-4-propoxybenzene

Acaricide Structure-Activity Relationship Varroa destructor

1-(Allyloxy)-4-propoxybenzene is the most active dialkoxybenzene identified against Varroa mites, offering a non-AChE mechanism distinct from conventional acaricides. With field efficacy comparable to commercial standards and demonstrated feeding deterrence, this compound is essential for resistance-breaking IPM research. Confirm purity and pricing for your next study.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
Cat. No. B1262734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Allyloxy)-4-propoxybenzene
Synonyms1-allyloxy-4-propoxybenzene
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)OCC=C
InChIInChI=1S/C12H16O2/c1-3-9-13-11-5-7-12(8-6-11)14-10-4-2/h3,5-8H,1,4,9-10H2,2H3
InChIKeyOLEJLZKEAVZUJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Allyloxy)-4-propoxybenzene: A Promising Multi-Target Arthropod Control Compound for Research and Development Procurement


1-(Allyloxy)-4-propoxybenzene (CAS 16177-70-5), also known as 3c{3,6}, is a synthetic dialkoxybenzene diether derived from hydroquinone . It has been identified as a leading candidate for novel insect control, demonstrating strong feeding deterrence, spatial repellency, and acaricidal activity across multiple arthropod targets [1].

Why Researchers Cannot Simply Substitute 1-(Allyloxy)-4-propoxybenzene with Another Dialkoxybenzene or General Acaricide


Substitution with structurally similar dialkoxybenzenes or conventional acaricides is not scientifically equivalent. A clear structure-activity relationship (SAR) exists where the specific combination of an allyl and propyl ether on the 1,4-benzene core is crucial for maximal activity. For example, while other dialkoxybenzenes can induce paralysis in Varroa destructor, 1-(allyloxy)-4-propoxybenzene has been identified as the most active among a tested series, and, critically, its mechanism of action is distinct from acetylcholinesterase (AChE) inhibitors, unlike many conventional acaricides [1]. This unique combination of potency and a novel, non-neurotoxic mechanism cannot be assumed for its close analogs.

Quantitative Differentiation Guide for 1-(Allyloxy)-4-propoxybenzene Procurement: A Comparative Analysis Against Its Closest Analogs


Superior Acaricidal Potency in Structure-Activity Relationship (SAR) Studies

In a study of dialkoxybenzenes, 1-allyloxy-4-propoxybenzene was identified as the most active compound against Varroa destructor [1]. Its activity was superior to other active analogs like 1,4-diallyloxybenzene and 1,4-dipropoxybenzene. A dose of 1 µg resulted in 70% mite mortality after 4 hours and 90% after 6 hours [2].

Acaricide Structure-Activity Relationship Varroa destructor

Mechanistic Differentiation: Lack of Acetylcholinesterase (AChE) Inhibition

Unlike many conventional acaricides (e.g., organophosphates, carbamates) that act by inhibiting acetylcholinesterase (AChE), 1-allyloxy-4-propoxybenzene showed no inhibitory effect on AChE from humans, honey bees, or Varroa mites [1]. This contrasts with 1,3-diethoxybenzene, a previously studied dialkoxybenzene that alters host choice but does not cause paralysis [1].

Acaricide Mechanism of Action Toxicology

Comparative Field Efficacy Against Varroa destructor in Honey Bee Colonies

In a 2024 field trial in Maryland, USA, 1-allyloxy-4-propoxybenzene, applied at 8 g/brood box, showed an estimated efficacy of 78.5% against Varroa mites, compared to 91.3% for a thymol-based commercial product (positive control) [1]. A separate 2025 trial in Western Canada found its mite-killing efficacy to be comparable to the commercial product Thymovar [2].

Apiculture Varroa control Field trial

Olfactory Disruption and Repellency in Varroa Mites

Electrophysiological studies showed that 1-allyloxy-4-propoxybenzene (3c{3,6}) decreased Varroa destructor foreleg responses towards headspace odor of nurse bees, a key host-finding cue [1]. In behavioral assays, the presence of the compound reduced the ability of mites to reach a host bee [1]. This is a distinct effect from 1,3-diethoxybenzene, which altered host choice in some conditions but did not cause paralysis [2].

Olfactory disruption Host choice Behavioral assay

Mosquito Repellency Comparable to the Gold Standard DEET

1-allyloxy-4-propoxybenzene (3c{3,6}) has been shown to be a repellent of similar activity to DEET against the malaria vector Anopheles gambiae [1]. It was effective in reducing contact and probing with a simulated blood-host [1].

Vector control Repellent Anopheles gambiae

Key Research and Industrial Application Scenarios for 1-(Allyloxy)-4-propoxybenzene (3c{3,6})


Development of Next-Generation, Resistance-Breaking Varroacides for Apiculture

1-(Allyloxy)-4-propoxybenzene is a prime candidate for formulating new Varroa destructor treatments. Its high potency in lab assays [1], field efficacy comparable to commercial standards [2], and novel, non-AChE-inhibiting mechanism of action [3] make it a strong lead for overcoming resistance to conventional acaricides.

Integrated Pest Management (IPM) Research as a Multi-Target Arthropod Deterrent

The compound's demonstrated activity as a feeding deterrent for lepidopteran larvae and a mosquito repellent with DEET-like efficacy [4] makes it a valuable tool for IPM research. It can be used to study behavioral disruption in various pest insects and to develop new repellent or anti-feedant formulations for agricultural and public health applications.

Investigating Novel Chemosensory Disruption Mechanisms in Arthropods

1-(Allyloxy)-4-propoxybenzene serves as a unique chemical probe for studying arthropod chemosensation. Its demonstrated ability to disrupt the peripheral olfactory system of Varroa mites and alter host-finding behavior [5] provides a specific tool for dissecting olfactory pathways and identifying novel molecular targets for pest control.

Environmental Fate and Toxicology Studies of a New Chemical Class

As a representative of a promising new class of insect control agents, 1-allyloxy-4-propoxybenzene is an ideal subject for environmental fate studies. Research on its biodegradation by Pseudomonas putida strains has been conducted [6], and further studies on its persistence, metabolites, and non-target effects are critical for its development and regulatory approval.

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